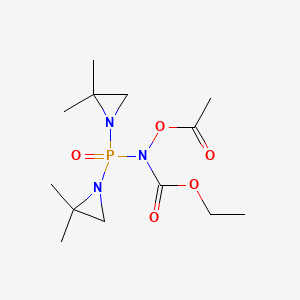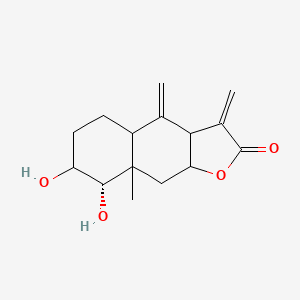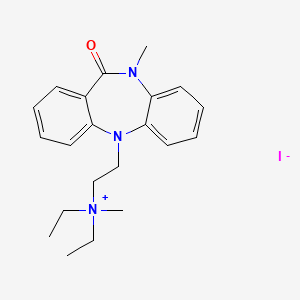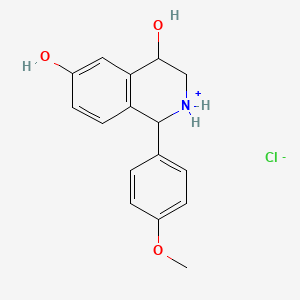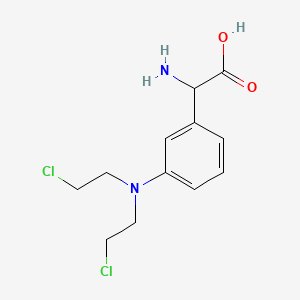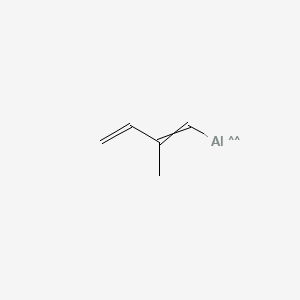
Aluminum, dihydro(2-methyl-1,3-butadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, dihydro(2-methyl-1,3-butadienyl)- is an organoaluminum compound with the chemical formula C5H9Al. It is a colorless to pale yellow liquid that can spontaneously decompose and react with moisture and oxygen in the air. This compound has an irritating odor and is corrosive to the skin and eyes .
Vorbereitungsmethoden
The preparation of Aluminum, dihydro(2-methyl-1,3-butadienyl)- typically involves the use of Grignard reagents. A common synthetic route includes the reaction of chlorinated alkanes with metallic aluminum in an ether solvent to yield the desired product . Industrial production methods often follow similar principles but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Aluminum, dihydro(2-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in substitution reactions with various organic compounds.
Common reagents used in these reactions include oxygen, water, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of amines, alcohols, and esters.
Biology: Investigated for its potential use in biological systems, although its corrosive nature limits its direct applications.
Medicine: Limited use due to its reactivity and corrosiveness.
Industry: Employed as a catalyst, reducing agent, and oxidizing agent in various industrial processes.
Wirkmechanismus
The mechanism by which Aluminum, dihydro(2-methyl-1,3-butadienyl)- exerts its effects involves its ability to donate electrons and participate in various chemical reactions. It targets molecular pathways that involve electron transfer, making it a valuable reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Aluminum, dihydro(2-methyl-1,3-butadienyl)- include other organoaluminum compounds such as:
- Trimethylaluminum
- Triethylaluminum
- Diisobutylaluminum hydride
Compared to these compounds, Aluminum, dihydro(2-methyl-1,3-butadienyl)- is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications .
Eigenschaften
CAS-Nummer |
24683-32-7 |
|---|---|
Molekularformel |
C5H7Al |
Molekulargewicht |
94.09 g/mol |
InChI |
InChI=1S/C5H7.Al/c1-4-5(2)3;/h2,4H,1H2,3H3; |
InChI-Schlüssel |
KAQCRZGWMBEAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[Al])C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



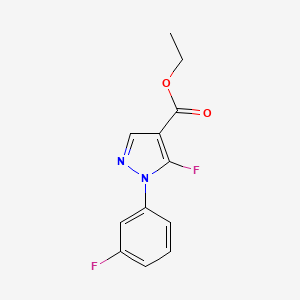
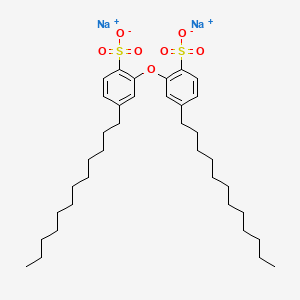
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)


![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
